

Navigating the Procurement of 3,5-Diethylheptane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,5-Diethylheptane**

Cat. No.: **B14562925**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the acquisition of specific, non-commercial chemical compounds is a frequent challenge. This guide provides a comprehensive overview of the procurement and technical specifications of **3,5-Diethylheptane**, a branched alkane notable for its absence from standard chemical catalogs. Due to its limited commercial availability, this document focuses on the necessity of custom synthesis and outlines the essential technical data and potential synthetic pathways.

Commercial Unavailability and the Custom Synthesis Imperative

Initial investigations reveal that **3,5-Diethylheptane** is not readily available from major chemical suppliers. Extensive searches of commercial databases indicate a lack of stock availability, necessitating a custom synthesis approach for its procurement. This route, while more complex than direct purchase, offers the advantage of tailored purity and quantity to meet specific research needs.

Physicochemical Characteristics of 3,5-Diethylheptane

A summary of the key physicochemical properties of **3,5-Diethylheptane**, gathered from chemical databases, is presented below. These data are crucial for its application in

experimental settings and for quality control upon receipt from a custom synthesis provider.

Property	Value	Source
CAS Number	61869-02-1	PubChem[1]
Molecular Formula	C ₁₁ H ₂₄	PubChem[1]
Molecular Weight	156.31 g/mol	PubChem[1]
Boiling Point	179-180.3 °C	ChemicalBook, chemBlink[2] [3]
Density	0.7549 g/cm ³	ChemicalBook[3]
Refractive Index	1.4227	ChemicalBook[3]
Melting Point	-57.06 °C (estimated)	ChemicalBook[3]

Potential Suppliers for Custom Synthesis

For compounds like **3,5-Diethylheptane** that are not commercially available, researchers must engage with companies specializing in custom chemical synthesis. The following table lists examples of such companies that advertise expertise in the synthesis of alkanes and other complex organic molecules.

Supplier	Service	Relevant Expertise
BOC Sciences	Custom Synthesis	Offers synthesis of alkanes for use as reference compounds and precursors.[4][5]
SynQuest Laboratories	Custom Synthesis	Specializes in the synthesis of a wide range of organic compounds.
Toronto Research Chemicals	Custom Synthesis	Provides complex organic synthesis services for research applications.

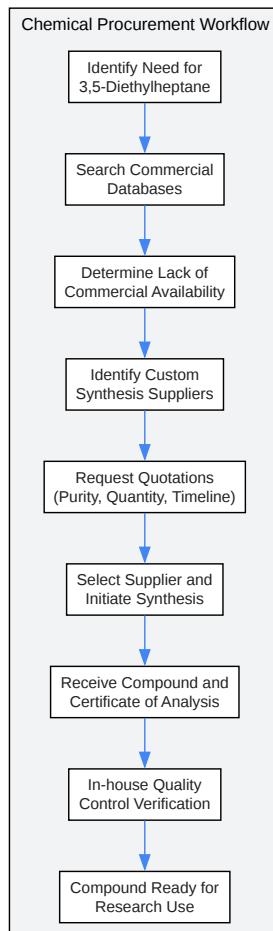
Proposed Experimental Protocol: Synthesis of 3,5-Diethylheptane

While a specific, published synthesis for **3,5-Diethylheptane** is not readily found, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of branched alkanes. A common method involves the use of a Grignard reagent reacting with a suitable ketone, followed by dehydration and hydrogenation.

Reaction Scheme:

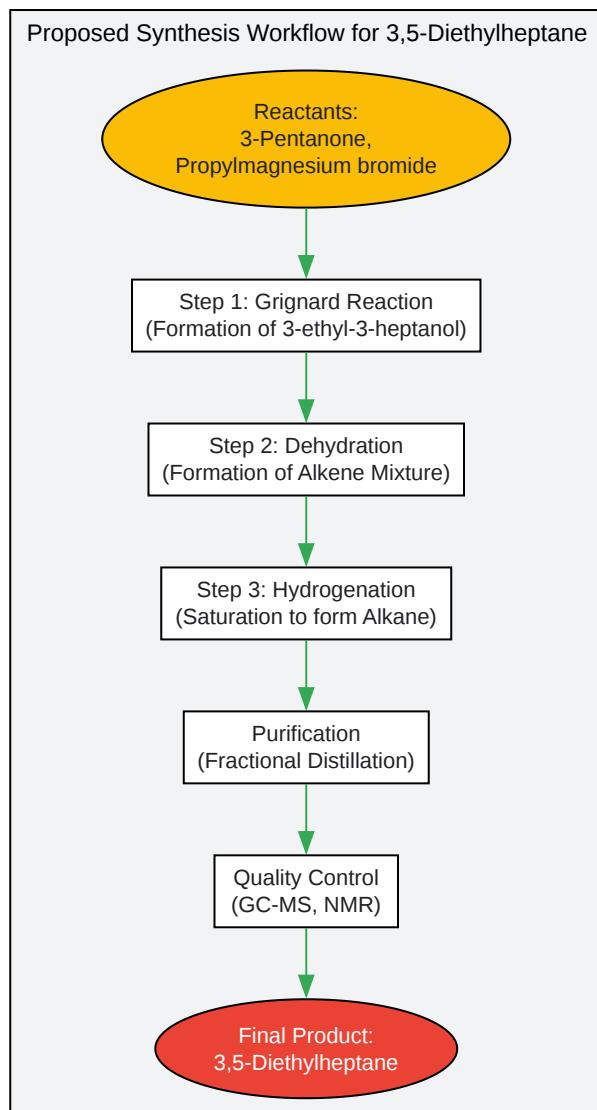
- Grignard Reaction: 3-Pentanone reacts with propylmagnesium bromide to form 3-ethyl-3-heptanol.
- Dehydration: The tertiary alcohol is dehydrated, typically using an acid catalyst, to yield a mixture of alkenes (e.g., 3-ethyl-2-heptene and 3-ethyl-3-heptene).
- Hydrogenation: The resulting alkene mixture is hydrogenated using a catalyst such as palladium on carbon (Pd/C) to saturate the double bond, yielding the final product, **3,5-Diethylheptane**.

Detailed Methodology:


- Step 1: Grignard Reaction
 - In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen).
 - A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (propylmagnesium bromide).
 - Once the Grignard reagent is formed, a solution of 3-pentanone in anhydrous diethyl ether is added dropwise at a controlled temperature (e.g., 0 °C).
 - The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC or GC).

- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-ethyl-3-heptanol.
- Step 2: Dehydration
 - The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
 - The mixture is heated to induce dehydration, and the resulting alkene is distilled from the reaction mixture.
- Step 3: Hydrogenation
 - The collected alkene mixture is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
 - A catalytic amount of 10% palladium on carbon is added to the solution.
 - The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by the cessation of hydrogen uptake or GC analysis).
 - The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude **3,5-Diethylheptane**.
 - The final product should be purified by fractional distillation.

Quality Control: The identity and purity of the synthesized **3,5-Diethylheptane** should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.


Visualizing the Procurement and Synthesis Workflow

To aid in the understanding of the process of obtaining a custom-synthesized chemical, the following diagrams illustrate the key logical and experimental workflows.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the procurement process for a non-commercially available chemical like **3,5-Diethylheptane**.

[Click to download full resolution via product page](#)

Caption: A diagram outlining the proposed synthetic pathway for **3,5-Diethylheptane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Diethylheptane | C11H24 | CID 22089115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-diethylheptane [chemister.ru]
- 3. 3,5-diethylheptane [chemicalbook.com]
- 4. bocsci.com [bocsci.com]
- 5. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Navigating the Procurement of 3,5-Diethylheptane: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14562925#commercial-availability-and-suppliers-of-3-5-diethylheptane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com